2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Description
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an isoindoline-1,3-dione structure
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O3/c13-12(14,15)11-16-8(17-21-11)5-18-9(19)6-3-1-2-4-7(6)10(18)20/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIBCUKDYHCVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines to form isoindoline-1,3-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets in biological systems. The trifluoromethyl group and oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the core isoindoline-1,3-dione structure but differ in their substituents.
Trifluoromethylated oxadiazoles: Compounds with similar trifluoromethyl and oxadiazole groups but different core structures.
Uniqueness
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and isoindoline-1,3-dione core.
Biological Activity
The compound 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a member of the isoindoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a trifluoromethyl group attached to an oxadiazole moiety, which is known for its diverse biological properties. The presence of the isoindoline structure further enhances its potential as a pharmacologically active agent.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione. For example, derivatives of isoindoline have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted assays that reveal promising results in inhibiting tumor growth.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) | Reference |
|---|---|---|---|---|
| Compound A | COLO 205 (Colon Cancer) | 15.72 | 50.68 | |
| Compound B | A549 (Lung Cancer) | 12.53 | 45.00 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that the trifluoromethyl group plays a crucial role in enhancing the compound's lipophilicity and biological activity.
Antimicrobial Activity
In addition to its anticancer properties, compounds containing the oxadiazole moiety have been investigated for their antimicrobial activities. Research indicates that they hold promise as agents against various pathogens, including fungi and bacteria.
Case Study: Antimicrobial Screening
A study evaluated several oxadiazole derivatives for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibitory effects.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 μg/mL |
| Compound D | Escherichia coli | 16 μg/mL |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is critical for evaluating its therapeutic potential. Preliminary studies suggest acceptable absorption rates and moderate toxicity levels in vitro.
Key Findings:
- Absorption : High permeability across cell membranes.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
